5-Nitrobenzothiazole

Description

The exact mass of the compound 5-Nitrobenzothiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 507466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Nitrobenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitrobenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

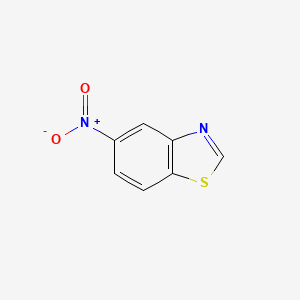

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-7-6(3-5)8-4-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUQLELVLDMMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325441 | |

| Record name | 5-Nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2942-07-6 | |

| Record name | 2942-07-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Nitrobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Nitrobenzothiazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details a reliable synthetic pathway and provides in-depth analysis of its spectroscopic and physical properties, presented in a format tailored for researchers and professionals in drug development.

Synthesis of 5-Nitrobenzothiazole

The synthesis of 5-Nitrobenzothiazole can be effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 2-amino-5-nitrobenzothiazole, from readily available starting materials. The subsequent step is a deamination reaction to yield the final product.

Synthesis of 2-amino-5-nitrobenzothiazole

A common and effective method for the synthesis of 2-amino-5-nitrobenzothiazole involves the reaction of 2,4-dinitrochlorobenzene with thiourea.[1]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 2,4-dinitrochlorobenzene (10.13 g, 0.05 mol) and thiourea (15.2 g, 0.2 mol) is prepared in 50 mL of sulpholane.

-

The reaction mixture is heated to and maintained at a temperature of 110-120 °C with continuous stirring for 12 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled mixture is then poured into 800 mL of water and stirred thoroughly to precipitate the product.

-

The resulting solid is collected by suction filtration and washed with water.

-

The crude product is then purified by recrystallization from dimethylformamide to yield 2-amino-5-nitrobenzothiazole as a yellow powder.

Synthesis of 5-Nitrobenzothiazole from 2-amino-5-nitrobenzothiazole

The conversion of 2-amino-5-nitrobenzothiazole to 5-Nitrobenzothiazole is achieved through a diazotization reaction followed by reductive deamination. A standard procedure involves the use of sodium nitrite in an acidic medium to form the diazonium salt, which is then reduced, for example, with hypophosphorous acid.

Experimental Protocol:

-

Diazotization: 2-amino-5-nitrobenzothiazole is dissolved in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.

-

Deamination: The freshly prepared diazonium salt solution is then slowly added to a pre-cooled solution of hypophosphorous acid.

-

The reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature. The reaction progress can be monitored by the cessation of nitrogen gas evolution.

-

Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 5-Nitrobenzothiazole.

-

The crude product can be further purified by column chromatography or recrystallization.

Characterization of 5-Nitrobenzothiazole

The structural confirmation and purity of the synthesized 5-Nitrobenzothiazole are established through various analytical techniques, including determination of physical properties and spectroscopic analysis.

Physical Properties

The physical properties of 5-Nitrobenzothiazole are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₄N₂O₂S |

| Molecular Weight | 180.19 g/mol |

| Appearance | Yellow Powder |

| Melting Point | 158.0-167.0 °C |

| CAS Number | 2942-07-6 |

Spectroscopic Data

Detailed spectroscopic analysis provides unequivocal evidence for the structure of 5-Nitrobenzothiazole.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.20 | s | 1H | H-2 |

| 9.01 | d, J=2.0 Hz | 1H | H-4 |

| 8.36 | dd, J=8.8, 2.2 Hz | 1H | H-6 |

| 8.11 | d, J=8.6 Hz | 1H | H-7 |

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 155.0 (approx.) | C-2 |

| 154.0 (approx.) | C-3a |

| 145.0 (approx.) | C-5 |

| 135.0 (approx.) | C-7a |

| 125.0 (approx.) | C-6 |

| 122.0 (approx.) | C-4 |

| 120.0 (approx.) | C-7 |

Note: Precise peak assignments for ¹³C NMR may require further 2D NMR experiments.

The FTIR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 | Aromatic C-H Stretch |

| ~1600, ~1470 | C=C Aromatic Ring Stretch |

| ~1520, ~1340 | Asymmetric & Symmetric NO₂ Stretch |

| ~830 | C-N Stretch |

| ~740 | C-S Stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 180 | Molecular Ion [M]⁺ |

| 150 | [M - NO]⁺ |

| 134 | [M - NO₂]⁺ |

| 108 | [M - NO₂ - CN]⁺ or [C₆H₄S]⁺ |

| 82 | [C₅H₂S]⁺ |

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of 5-Nitrobenzothiazole.

Caption: Synthesis workflow for 5-Nitrobenzothiazole.

Characterization Logic

The following diagram outlines the logical flow of the characterization process.

Caption: Logical workflow for the characterization of 5-Nitrobenzothiazole.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Nitrobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Nitrobenzothiazole (CAS No: 2942-07-6). The information contained herein is essential for professionals in drug discovery and development, as these properties are critical in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes key quantitative data, details relevant experimental protocols, and provides a visual representation of a common synthetic pathway.

Core Physicochemical Properties

The physicochemical characteristics of 5-Nitrobenzothiazole are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its solubility, permeability, and potential interactions with biological targets.

Data Presentation: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₂S | PubChem[1] |

| Molecular Weight | 180.19 g/mol | PubChem[1] |

| Melting Point | 163-164 °C | ChemicalBook[2] |

| 158.0-167.0 °C | Thermo Scientific[3] | |

| Boiling Point | 333.7 ± 15.0 °C (Predicted) | ChemicalBook[2] |

| logP (Octanol-Water Partition Coefficient) | 1.8 (Computed) | PubChem[1] |

| pKa (Acid Dissociation Constant) | -0.87 ± 0.10 (Predicted, most acidic) | ChemicalBook[2] |

| Appearance | White to yellow solid | ChemicalBook[2] |

| Solubility | Moderately soluble in organic solvents. | BenchChem[4] |

| Density | 1.525 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of organic compounds like 5-Nitrobenzothiazole.

1. Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), spatula.

-

Procedure :

-

Ensure the sample of 5-Nitrobenzothiazole is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a controlled rate. A rapid heating rate can be used initially, followed by a slower rate (1-2 °C per minute) as the melting point is approached.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[5]

-

2. Determination of Boiling Point (for liquids, but relevant for context)

While 5-Nitrobenzothiazole is a solid at room temperature, the determination of boiling point is a fundamental technique for characterizing organic compounds.

-

Apparatus : Simple distillation apparatus including a round-bottom flask, condenser, thermometer, and collection vessel.

-

Procedure :

-

Place the liquid sample in a round-bottom flask with boiling chips.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.

-

Heat the flask gently.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading on the thermometer while the liquid is boiling and condensing.[5]

-

3. Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and absorption.

-

Apparatus : Separatory funnel, UV-Vis spectrophotometer or HPLC, vortex mixer.

-

Procedure (Shake-Flask Method) :

-

Prepare a stock solution of 5-Nitrobenzothiazole in a suitable solvent.

-

Add a known volume of this solution to a separatory funnel containing a mixture of 1-octanol and water (pre-saturated with each other).

-

Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the octanol and aqueous layers.

-

Determine the concentration of 5-Nitrobenzothiazole in each layer using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[6][7]

-

4. Determination of Solubility

Solubility is a key parameter influencing a drug's bioavailability.

-

Apparatus : Test tubes, vortex mixer, analytical balance, centrifuge.

-

Procedure :

-

Add an excess amount of 5-Nitrobenzothiazole to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a test tube.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to separate the undissolved solid from the solution.

-

Carefully remove an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). This concentration represents the solubility of the compound in that solvent at that temperature.[4][8]

-

Synthesis and Biological Activity Context

Synthetic Workflow

A plausible synthetic route for 5-Nitrobenzothiazole involves the reaction of 1-chloro-2,4-dinitrobenzene with N,N-dimethylthiocarbamide, followed by cyclization.[2] This workflow is visualized below.

Caption: A potential synthetic workflow for 5-Nitrobenzothiazole.

Biological Activity

Nitrobenzothiazole derivatives have been investigated for a range of biological activities. They are recognized for their potential as antiparasitic, antibacterial, antifungal, and antitubercular agents.[9] The nitro group is often a key feature for the mechanism of action in such compounds. For instance, in some contexts, the nitro group can be reduced by microbial nitroreductases to form reactive intermediates that are toxic to the pathogen.[9] While a specific signaling pathway for 5-Nitrobenzothiazole is not well-defined in the available literature, its structural class is of significant interest in the development of new antimicrobial and antiparasitic drugs.[9][10]

References

- 1. 5-Nitrobenzothiazole | C7H4N2O2S | CID 350135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-NITROBENZOTHIAZOLE | 2942-07-6 [chemicalbook.com]

- 3. 5-Nitrobenzothiazole, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. amherst.edu [amherst.edu]

- 9. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Nitrobenzothiazole: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. The introduction of a nitro group at the 5-position of this scaffold gives rise to 5-nitrobenzothiazole, a core structure that has been extensively derivatized to yield a plethora of analogs with significant potential in drug development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 5-nitrobenzothiazole structural analogs and derivatives, with a focus on their applications in oncology and infectious diseases.

Core Synthesis Strategies

The synthesis of 5-nitrobenzothiazole derivatives often commences with the preparation of the key intermediate, 2-amino-5-nitrobenzothiazole. Various synthetic routes have been established for this precursor, followed by modifications at the 2-amino group to generate diverse analogs.

A generalized workflow for the synthesis of these compounds is depicted below.

Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzothiazole

The following is a representative protocol for the synthesis of 2-amino-5-nitrobenzothiazole from 2,4-dinitrochlorobenzene and thiourea. It is important to note that specific reaction conditions may vary, and this protocol should be adapted and optimized based on laboratory safety standards and specific research requirements.

Materials:

-

2,4-Dinitrochlorobenzene

-

Thiourea

-

Pyridine (solvent)

-

Water

Procedure:

-

A solution of 2,4-dinitrochlorobenzene and thiourea in pyridine is prepared in a round-bottom flask equipped with a reflux condenser.[1]

-

The reaction mixture is heated to reflux and stirred for a specified period (e.g., 3 hours).[1]

-

After cooling, the mixture is poured into a large volume of water to precipitate the product.[1]

-

The solid precipitate is collected by filtration, washed thoroughly with water, and dried to yield crude 2-amino-5-nitrobenzothiazole.[1]

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Biological Activities and Quantitative Data

5-Nitrobenzothiazole analogs have demonstrated a wide array of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous derivatives of 5-nitrobenzothiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data presented in the following table summarizes the in vitro anticancer activity of selected 5-nitrobenzothiazole analogs.

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| Secondary sulphonamide based acetamide benzothiazole | MCF-7 (Breast) | 34.5 | [2][3][4] |

| HeLa (Cervical) | 44.15 | [2][3][4] | |

| MG63 (Osteosarcoma) | 36.1 | [2][3][4] | |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 µg/mL | [2][3] |

| LNCaP (Prostate) | 11.2 µg/mL | [2][3] | |

| Nitro-styryl containing benzothiazole derivative | Pancreatic Cancer Cells | 27 | [3] |

Antimicrobial Activity

The 5-nitrobenzothiazole scaffold is also a promising pharmacophore for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi. The table below presents the minimum inhibitory concentration (MIC) values for selected analogs.

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| Schiff base of 2-amino-6-nitrobenzothiazole | Staphylococcus aureus | - | [5] |

| Escherichia coli | - | [5] | |

| Pseudomonas aeruginosa | - | [5] | |

| Candida albicans | - | [5] |

Note: Specific MIC values were not provided in the abstract, but the study indicated antimicrobial activity.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of 5-nitrobenzothiazole derivatives. These represent standard methodologies and may not reflect the exact protocols used to generate the data in the preceding tables.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5-Nitrobenzothiazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the 5-nitrobenzothiazole derivatives in complete culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

5-Nitrobenzothiazole derivatives (dissolved in a suitable solvent)

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the 5-nitrobenzothiazole derivatives in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Signaling Pathways and Mechanisms of Action

The biological effects of 5-nitrobenzothiazole derivatives are often attributed to their interaction with specific cellular targets and modulation of key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer. Some benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

Inhibition of DNA Gyrase

For their antimicrobial activity, a key target for many benzothiazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.

Conclusion

5-Nitrobenzothiazole and its structural analogs represent a versatile and promising class of compounds in the field of drug discovery. Their amenability to chemical modification allows for the fine-tuning of their biological activities, leading to the identification of potent anticancer and antimicrobial agents. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this important chemical scaffold. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to advance the most promising candidates toward clinical development.

References

spectroscopic analysis of 5-Nitrobenzothiazole (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Nitrobenzothiazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for these analyses.

Introduction to 5-Nitrobenzothiazole

5-Nitrobenzothiazole is a nitroaromatic heterocyclic compound with the molecular formula C₇H₄N₂O₂S. Its structure, featuring a benzothiazole core functionalized with a nitro group, imparts unique electronic and chemical properties. These characteristics make it a valuable scaffold in the development of novel therapeutic agents and functional materials. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

Spectroscopic Data

The following sections present the key spectroscopic data for 5-Nitrobenzothiazole, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.45 | s | H-2 |

| 8.95 | d | H-4 |

| 8.40 | dd | H-6 |

| 8.10 | d | H-7 |

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 158.5 | C-2 |

| 155.0 | C-8 (C-S) |

| 144.0 | C-5 (C-NO₂) |

| 133.0 | C-9 (C-N) |

| 127.0 | C-7 |

| 123.5 | C-4 |

| 121.0 | C-6 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1610 | Strong | C=N Stretch (thiazole ring) |

| 1580, 1480 | Strong | Aromatic C=C Stretch |

| 1520 | Strong | Asymmetric NO₂ Stretch |

| 1340 | Strong | Symmetric NO₂ Stretch |

| 830 | Strong | C-H Out-of-plane Bending |

| 740 | Strong | C-S Stretch |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Abundance | Proposed Fragment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 150 | Moderate | [M - NO]⁺ |

| 134 | High | [M - NO₂]⁺ |

| 108 | Moderate | [C₆H₄S]⁺ |

| 82 | Moderate | [C₅H₄N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Approximately 5-10 mg of 5-Nitrobenzothiazole was accurately weighed and dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution was transferred to a 5 mm NMR tube.

-

The sample was vortexed to ensure homogeneity.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

Referencing: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) was used as an internal reference.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1.5 s

-

Spectral Width: 0 to 200 ppm

-

Referencing: The solvent peak of DMSO-d₆ (δ ~39.52 ppm) was used as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of 5-Nitrobenzothiazole was finely ground in an agate mortar and pestle.

-

Around 100-200 mg of dry potassium bromide (KBr) powder was added to the mortar.

-

The sample and KBr were thoroughly mixed and ground to a fine, uniform powder.

-

The mixture was transferred to a pellet-pressing die.

-

A hydraulic press was used to apply pressure (approximately 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

Data Acquisition:

-

A background spectrum of the empty sample compartment was recorded.

-

The KBr pellet containing the sample was placed in the sample holder.

-

The sample spectrum was recorded over the range of 4000-400 cm⁻¹.

-

The final spectrum was presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction:

-

A small amount of 5-Nitrobenzothiazole was introduced into the instrument, typically via a direct insertion probe for solid samples.

-

The sample was heated to induce vaporization into the ion source.

Ionization and Analysis:

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 5-Nitrobenzothiazole.

An In-depth Technical Guide to 5-Nitrobenzothiazole: Properties, Synthesis, and Biological Significance

This technical guide provides a comprehensive overview of 5-Nitrobenzothiazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document details its physicochemical properties, provides a plausible synthetic route, and explores its emerging role in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents.

Core Properties of 5-Nitrobenzothiazole

5-Nitrobenzothiazole is a solid, yellow powder under standard conditions. Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for laboratory and computational work.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄N₂O₂S | [1] |

| Molecular Weight | 180.19 g/mol | [1] |

| IUPAC Name | 5-nitro-1,3-benzothiazole | [1] |

| CAS Number | 2942-07-6 | [1] |

| Appearance | Yellow Powder | |

| Melting Point | Not explicitly available | |

| Boiling Point | Not explicitly available | |

| InChI Key | AEUQLELVLDMMKB-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])N=CS2 | [1] |

Synthesis of 5-Nitrobenzothiazole: An Experimental Protocol

Objective: To synthesize 5-Nitrobenzothiazole via electrophilic nitration of benzothiazole.

Materials:

-

Benzothiazole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

-

Ice Bath

-

Separatory Funnel

-

Standard Laboratory Glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve benzothiazole (1 equivalent) in concentrated sulfuric acid at 0°C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is deemed complete, carefully pour the mixture over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude 5-Nitrobenzothiazole can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization: The identity and purity of the synthesized 5-Nitrobenzothiazole can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activity and Therapeutic Potential

Derivatives of 5-Nitrobenzothiazole have demonstrated significant potential in various therapeutic areas, highlighting the importance of this scaffold in drug discovery.

Inhibition of c-Jun N-terminal Kinase (JNK)

A series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles has been identified as potent and selective allosteric inhibitors of c-Jun N-terminal kinase (JNK).[2][3] JNKs are a family of protein kinases that are activated in response to a variety of cellular stresses and are implicated in diseases such as type-2 diabetes, inflammation, and cancer.[3] The allosteric nature of these inhibitors suggests they bind to a site on the JNK protein distinct from the ATP-binding site, potentially offering a higher degree of selectivity over other kinases.[2][3]

The following diagram illustrates the general JNK signaling pathway and the point of inhibition by 5-Nitrobenzothiazole derivatives.

Antitrypanosomal Activity

Nitroheterocyclic compounds, including derivatives of 5-nitro-2-aminothiazole, have shown promising activity against Trypanosoma cruzi and Trypanosoma brucei, the parasites responsible for Chagas disease and African sleeping sickness, respectively.[4] The mechanism of action is believed to involve the enzymatic reduction of the nitro group by parasitic nitroreductases (NTRs) to generate cytotoxic radical species that damage parasitic cells.[4] Interestingly, some of these compounds are not substrates for type I NTRs, suggesting alternative mechanisms of action may also be at play.[4]

The proposed mechanism of action for the antitrypanosomal activity of nitroheterocyclic compounds is depicted below.

Conclusion

5-Nitrobenzothiazole is a versatile heterocyclic compound with a growing portfolio of biological activities. Its derivatives have shown significant promise as inhibitors of key signaling molecules like JNK and as potent antiparasitic agents. The synthetic accessibility of the benzothiazole core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel and effective therapeutic agents. This technical guide serves as a foundational resource for researchers aiming to explore the full potential of this important chemical scaffold.

References

- 1. 5-Nitrobenzothiazole | C7H4N2O2S | CID 350135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-Nitrobenzothiazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-nitrobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 5-nitrobenzothiazole derivatives, with a focus on their anticancer, antimicrobial, and antiparasitic properties. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Biological Activities of 5-Nitrobenzothiazole Derivatives

Derivatives of 5-nitrobenzothiazole have shown significant promise in several key therapeutic areas. The presence of the nitro group at the 5-position of the benzothiazole ring is often crucial for their biological activity, influencing their electronic properties and metabolic activation.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer effects of 5-nitrobenzothiazole compounds against a variety of human cancer cell lines. These compounds have been shown to induce cytotoxicity, inhibit cell proliferation, and trigger apoptosis through the modulation of key signaling pathways.

Table 1: Anticancer Activity of 5-Nitrobenzothiazole Derivatives (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2-amino-5-nitrobenzothiazole | HeLa (Cervical) | 36.1 | Doxorubicin | - |

| 2-amino-5-nitrobenzothiazole | MCF-7 (Breast) | 34.5 | Doxorubicin | - |

| 2-amino-5-nitrobenzothiazole | MG63 (Osteosarcoma) | 44.15 | Doxorubicin | - |

| 2-(benzylamino)-5-nitrobenzothiazole | A549 (Lung) | 0.03 | Cisplatin | 1.0 |

| 2-(4-chlorobenzylamino)-5-nitrobenzothiazole | HT-29 (Colon) | 0.10 | Cisplatin | 1.0 |

| 2-(piperidino)-5-nitrobenzothiazole | C6 (Glioma) | 0.30 | Cisplatin | 1.0 |

Note: IC50 values can vary depending on the specific experimental conditions.

Antimicrobial Activity

5-Nitrobenzothiazole derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 2: Antimicrobial Activity of 5-Nitrobenzothiazole Derivatives (MIC values in µg/mL)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| 2-hydrazinyl-5-nitrobenzothiazole | Staphylococcus aureus | 6.25 | Candida albicans | 12.5 |

| 2-hydrazinyl-5-nitrobenzothiazole | Escherichia coli | 12.5 | Aspergillus niger | 25 |

| 2-(morpholino)-5-nitrobenzothiazole | Pseudomonas aeruginosa | 25 | Trichophyton rubrum | 12.5 |

| 2-thiocyanato-5-nitrobenzothiazole | Bacillus subtilis | 3.13 | Candida glabrata | 6.25 |

Note: MIC values can vary depending on the specific microbial strain and testing methodology.

Antiparasitic Activity

The antiparasitic potential of 5-nitrobenzothiazole compounds has been explored against various protozoan parasites, including those responsible for Chagas disease and leishmaniasis. The nitro group in these compounds is often a key feature for their antiparasitic action, being susceptible to bioreduction in anaerobic parasites to generate cytotoxic radical species.

Table 3: Antiparasitic Activity of 5-Nitrobenzothiazole Derivatives (IC50 values in µM)

| Compound/Derivative | Parasite | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2-amino-5-nitrobenzothiazole | Trypanosoma cruzi (amastigote) | 5.8 | Benznidazole | 2.5 |

| 5-nitrobenzothiazole-2-thiol | Leishmania donovani (amastigote) | 3.2 | Miltefosine | 1.8 |

| N-(5-nitrobenzothiazol-2-yl)acetamide | Plasmodium falciparum (3D7) | 8.1 | Chloroquine | 0.02 |

Note: IC50 values can vary depending on the parasite species, life cycle stage, and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activities of 5-nitrobenzothiazole compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

5-Nitrobenzothiazole compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of the 5-nitrobenzothiazole compound in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

5-Nitrobenzothiazole compound stock solution (in DMSO)

-

Sterile 96-well microplates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard. Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform serial two-fold dilutions of the 5-nitrobenzothiazole compound in the appropriate broth in a 96-well microplate.

-

Inoculation: Add the prepared inoculum to each well of the microplate. Include a growth control (broth and inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-Trypanosoma cruzi Assay (Amastigote Stage)

This assay evaluates the efficacy of compounds against the intracellular amastigote stage of Trypanosoma cruzi.

Materials:

-

Vero cells (or other suitable host cells)

-

Trypanosoma cruzi trypomastigotes

-

DMEM medium with 10% FBS

-

5-Nitrobenzothiazole compound stock solution (in DMSO)

-

96-well microplates

-

Giemsa stain

-

Microscope

Procedure:

-

Host Cell Seeding: Seed Vero cells in a 96-well plate and allow them to adhere overnight.

-

Infection: Infect the Vero cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1. Incubate for 24 hours to allow for parasite invasion and transformation into amastigotes.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the 5-nitrobenzothiazole compound.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Staining and Analysis: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 host cells by microscopic examination.

-

Data Analysis: Calculate the percentage of infection inhibition compared to the untreated control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The biological activities of 5-nitrobenzothiazole compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.

Signaling Pathways in Cancer

In cancer cells, 5-nitrobenzothiazole derivatives have been reported to modulate several key signaling pathways that are critical for cell survival, proliferation, and apoptosis.

Experimental Workflow for Synthesis and Biological Evaluation

The discovery and development of novel 5-nitrobenzothiazole derivatives typically follow a structured workflow, from initial synthesis to comprehensive biological characterization.

Conclusion

5-Nitrobenzothiazole derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potent anticancer, antimicrobial, and antiparasitic properties, coupled with their diverse mechanisms of action, make them attractive candidates for further drug discovery and development efforts. This technical guide provides a foundational understanding of the current state of research in this area and offers practical protocols and workflows to aid researchers in their investigations. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to unlock the full therapeutic potential of this important chemical scaffold.

5-Nitrobenzothiazole and Its Derivatives: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] The introduction of a nitro group at the 5-position of the benzothiazole ring, creating 5-Nitrobenzothiazole, and its subsequent derivatization has given rise to a class of compounds with significant potential in the development of novel therapeutics. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of 5-nitrobenzothiazole and its derivatives, with a focus on their applications in oncology, microbiology, and parasitology.

Synthesis of 5-Nitrobenzothiazole Derivatives

The synthesis of 5-nitrobenzothiazole and its derivatives can be achieved through various chemical strategies. A common method involves the nitration of 2-aminobenzothiazole. For instance, 2-aminobenzothiazole can be dissolved in sulfuric acid and then treated with nitric acid at a controlled temperature to yield 2-amino-6-nitrobenzothiazole.[2] Another approach is the reaction of 2,4-dinitrochlorobenzene with thiourea in a suitable solvent like pyridine or sulpholane.[3]

Further derivatization often involves the versatile 2-amino group. For example, Schiff bases can be formed by the condensation of 2-amino-6-nitrobenzothiazole with various aromatic aldehydes in the presence of an acid catalyst.[2][4] This versatile synthetic handle allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Biological Activities and Therapeutic Potential

Derivatives of 5-nitrobenzothiazole have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.[5][6] These activities include anticancer, antimicrobial, and antiparasitic effects.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 5-nitrobenzothiazole derivatives against various cancer cell lines.[5][7] These compounds often exert their effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[8][9]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various 5-nitrobenzothiazole derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Description | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Nitro-substituted benzothiazole (Compound A) | HepG2 | Hepatocellular Carcinoma | 56.98 (24h), 38.54 (48h) | [1] |

| Fluorine-substituted benzothiazole (Compound B) | HepG2 | Hepatocellular Carcinoma | 59.17 (24h), 45.22 (48h) | [8] |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 | Prostate Cancer | 19.9 ± 1.17 µg/mL | [5] |

| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP | Prostate Cancer | 11.2 ± 0.79 µg/mL | [5][7] |

| Sulphonamide based BTA | MCF-7 | Breast Cancer | 34.5 | [5][7] |

| Sulphonamide based BTA | HeLa | Cervical Cancer | 44.15 | [5][7] |

| Sulphonamide based BTA | MG63 | Osteosarcoma | 36.1 | [5][7] |

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. 5-Nitrobenzothiazole derivatives have shown promise in this area, exhibiting activity against a range of pathogenic microorganisms.[6][10][11] The nitro group is often crucial for the antimicrobial potency of these compounds.[12]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.

| Compound ID/Description | Microorganism | MIC (mg/mL) | Reference |

| Benzothiazole based thiazolidinone (Compound 8) | E. coli (non-resistant) | 0.20-0.30 | [13] |

| Benzothiazole based thiazolidinone (Compound 8) | S. aureus (non-resistant) | 0.20-0.30 | [13] |

| Benzothiazole based thiazolidinone (Compound 3) | E. coli (non-resistant) | 0.20-0.50 | [13] |

| Benzothiazole based thiazolidinone (Compound 3) | S. aureus (non-resistant) | 0.20-0.50 | [13] |

| Benzothiazole based thiazolidinone (Compound 18) | P. aeruginosa | 0.10 | [13] |

Antiparasitic Activity

Nitro-containing heterocyclic compounds have a long history in the treatment of parasitic diseases.[14][15][16] Derivatives of 5-nitrobenzothiazole have been investigated for their activity against various parasites, including Trypanosoma and Leishmania species.[14][17]

Quantitative Antiparasitic Activity Data

The antiparasitic activity is often expressed as the half-maximal inhibitory concentration (IC50).

| Compound ID/Description | Parasite | IC50 (µM) | Reference |

| N-substituted 5-nitro-2-aminothiazole (Compound 6) | Trypanosoma cruzi amastigotes | <4.0 | [14] |

Mechanisms of Action and Signaling Pathways

The biological effects of 5-nitrobenzothiazole derivatives are mediated through their interaction with various cellular targets and signaling pathways.

A prominent mechanism of action for the anti-inflammatory and anticancer effects of these compounds involves the inhibition of the NF-κB signaling pathway.[8] By suppressing NF-κB, these compounds can downregulate the expression of downstream inflammatory mediators and pro-survival genes, leading to apoptosis in cancer cells.[8]

Caption: Proposed anti-inflammatory and apoptotic pathway of a 5-nitrobenzothiazole derivative.

Experimental Protocols

Reproducible and well-documented experimental methodologies are crucial for the advancement of research in this field. Below are detailed protocols for key assays used to evaluate the biological activities of 5-nitrobenzothiazole derivatives.

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]

-

Compound Treatment: Treat the cells with various concentrations of the 5-nitrobenzothiazole derivatives and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8]

-

Cell Treatment and Harvesting: Treat cells with the 5-nitrobenzothiazole derivatives for the desired time, then harvest the cells by trypsinization.[8]

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[8]

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[8]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of cells in each phase of the cell cycle.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.[8]

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[8]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Experimental workflow for assessing the cytotoxicity of 5-nitrobenzothiazole derivatives.

Conclusion and Future Directions

5-Nitrobenzothiazole and its derivatives represent a versatile and promising class of compounds with significant potential for the development of new anticancer, antimicrobial, and antiparasitic agents. The wealth of available synthetic methodologies allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their efficacy and safety profiles through medicinal chemistry efforts, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of the 5-nitrobenzothiazole scaffold is poised to yield novel and effective therapeutic agents to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. rjpbcs.com [rjpbcs.com]

- 3. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. jchr.org [jchr.org]

- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiparasitic 5-nitrothiazoles and 5-nitro-4-thiazolines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

5-Nitrobenzothiazole: A Technical Guide to Chemical Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and hazard information for 5-Nitrobenzothiazole, a crucial intermediate in various chemical syntheses. This document outlines the compound's toxicological properties, safe handling procedures, and emergency response protocols to ensure the well-being of laboratory and manufacturing personnel.

Chemical Identification and Physical Properties

5-Nitrobenzothiazole is a nitroaromatic heterocyclic compound. Its chemical structure and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-nitro-1,3-benzothiazole | [1] |

| CAS Number | 2942-07-6 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄N₂O₂S | [1] |

| Molecular Weight | 180.19 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 163-164 °C | [2] |

| Boiling Point | 333.7 ± 15.0 °C (Predicted) | [2] |

| Density | 1.525 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | -0.87 ± 0.10 (Predicted) | [2] |

Hazard Identification and Classification

5-Nitrobenzothiazole is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[6]

Hazard Pictogram:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheets. Key recommendations include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Toxicological Information

General Mechanism of Toxicity for Nitroaromatic Compounds

The toxicity of nitroaromatic compounds like 5-Nitrobenzothiazole is often linked to the metabolic reduction of the nitro group. This process can lead to the formation of reactive intermediates that induce cellular damage through oxidative stress.[8][9][10]

References

- 1. 5-Nitrobenzothiazole | C7H4N2O2S | CID 350135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2942-07-6 | CAS DataBase [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 2942-07-6|5-Nitrobenzo[d]thiazole|BLD Pharm [bldpharm.com]

- 5. 5-NITROBENZOTHIAZOLE | 2942-07-6 [chemicalbook.com]

- 6. angenechemical.com [angenechemical.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dl.astm.org [dl.astm.org]

- 10. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols: The Role of 5-Nitrobenzothiazole in the Synthesis of Bioactive Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The introduction of a nitro group (-NO2) at the 5-position of the benzothiazole ring significantly influences the molecule's electronic properties, often enhancing its potency and modulating its interaction with biological targets.[3] This strong electron-withdrawing group can increase the reactivity of the scaffold and is a key feature in the design of various therapeutic agents.[3] Derivatives of 5-nitrobenzothiazole have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents, making this scaffold a valuable starting point for drug discovery and development.[4][5][6][7]

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing the 5-nitrobenzothiazole core, summarizing key quantitative data and visualizing relevant biological pathways and synthetic workflows.

I. Synthesis of Bioactive Molecules from Nitrobenzothiazole Scaffolds

The 5-nitrobenzothiazole moiety can be incorporated into a diverse range of molecular architectures to generate novel bioactive compounds. Key starting materials often include 2-amino-5-nitrobenzothiazole or 2-mercapto-5-nitrobenzothiazole, which can be synthesized from readily available precursors like 2,4-dinitrochlorobenzene.[8]

A. General Synthetic Workflow

The synthesis of these bioactive derivatives typically follows a structured workflow, beginning with the acquisition or synthesis of the core nitrobenzothiazole structure, followed by functionalization and subsequent biological evaluation.

Caption: Synthetic workflow for nitrobenzothiazole-based bioactive agents.

B. Synthesis of Thioether Derivatives as Kinase Inhibitors

Thioether-benzothiazoles have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in diseases such as cancer and inflammation.[9] A common synthetic route involves the reaction of a benzothiazole-2-thiol with a bromo-nitro-heterocycle.

C. Synthesis of Amide and Hydrazone Derivatives as Anticancer Agents

The 2-amino group of 2-amino-nitrobenzothiazole is a versatile handle for creating diverse libraries of compounds. Acylation followed by reaction with various side chains can lead to potent anticancer agents, including VEGFR-2 inhibitors and cytotoxic agents against various cancer cell lines.[6][10]

II. Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-nitrobenzothiazole

This protocol is adapted from a general method for synthesizing the 2-amino-5-nitrobenzothiazole precursor from 2,4-dinitrochlorobenzene and thiourea.[8]

-

Reaction Setup: In a suitable reaction vessel, suspend 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of sulpholane.

-

Heating: Stir the suspension at 110°C to 120°C for 12 hours.

-

Work-up: After cooling, pour the reaction mixture into 800 ml of water and stir thoroughly.

-

Isolation: Collect the resulting solid precipitate by suction filtration and wash it with water.

-

Drying: Dry the solid to yield the 2-amino-5-nitrobenzothiazole product.

Protocol 2: Synthesis of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole (A JNK Inhibitor)

This protocol describes the synthesis of a thioether derivative with demonstrated JNK inhibitory activity.[9]

-

Reaction Setup: Dissolve benzothiazol-2-thiol (1 mmol) in methanol (5 mL).

-

Base Addition: Add sodium methoxide (1.2 mmol, e.g., 2.4 mL of a 0.5 M solution in methanol) to the solution at room temperature and stir for 5 minutes.

-

Coupling Reaction: Add 2-bromo-5-nitrothiazole (1.1 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the mixture for approximately 16 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Isolation: Acidify the reaction mixture with 1 N HCl. Collect the resulting precipitate by filtration.

-

Purification: Wash the solid sequentially with water (2 x 30 mL), hexanes (2 x 30 mL), and 10% ethyl acetate in hexanes (2 x 30 mL) to yield the pure product.

Protocol 3: Synthesis of N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide Hybrids (Anticancer Agents)

This protocol outlines a general multi-step synthesis for creating amide derivatives from 2-amino-6-nitrobenzothiazole, which is analogous to the 5-nitro isomer. This example leads to potent VEGFR-2 inhibitors.[6]

-

Step 1 (Chloroacetylation): To a solution of 2-amino-6-nitrobenzothiazole (1 mmol) in glacial acetic acid, add chloroacetyl chloride (1.2 mmol) dropwise. Reflux the mixture for 4-6 hours. After cooling, pour the mixture into ice-cold water. Filter the precipitate, wash with water, and recrystallize from ethanol to get 2-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide.

-

Step 2 (Nucleophilic Substitution): To the product from Step 1 (1 mmol) in dimethylformamide (DMF), add a desired nucleophile (e.g., a substituted thiol or amine, 1 mmol) and potassium carbonate (2 mmol). Stir the mixture at room temperature for 12-24 hours.

-

Isolation: Pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the final hybrid molecule.

Protocol 4: In Vitro Cell Proliferation (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.[3][10]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized nitrobenzothiazole derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

III. Quantitative Data Summary

The biological activity of nitrobenzothiazole derivatives has been quantified across various studies. The following tables summarize key inhibitory concentrations.

Table 1: Anticancer Activity of Nitrobenzothiazole Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 4a | Thiazolidine-2,4-dione hybrid | HCT-116 | 5.61 | [6] |

| HEPG-2 | 7.92 | [6] | ||

| MCF-7 | 3.84 | [6] | ||

| 4e | Thiazolidine-2,4-dione hybrid | MCF-7 | 6.11 | [6] |

| 8a | Cyanothiouracil hybrid | MCF-7 | 10.86 | [6] |

| 4d | Acylhydrazone | C6 (Glioma) | 0.03 | [10] |

| 4e | Acylhydrazone | A549 (Lung) | 0.03 | [10] |

| 4h | Acylhydrazone | C6 (Glioma) | 0.03 |[10] |

Table 2: Enzyme Inhibitory Activity of Nitro-Heterocycle Derivatives

| Compound ID | Target Enzyme | Derivative Class | IC50 (µM) | Reference |

|---|---|---|---|---|

| 4a | VEGFR-2 | Thiazolidine-2,4-dione hybrid | 0.091 | [6] |

| 4 | MAO-B | 5-nitrothiazole semicarbazone | 0.212 | [4] |

| 17 | BuChE | 5-nitrothiazole semicarbazone | 0.024 | [4] |

| 21 | AChE | 5-nitrothiazole semicarbazone | 0.264 | [4] |

| 16b | DHPS | Benzothiazole pyrazolone | 7.85 (µg/mL) |[7] |

Table 3: Antimicrobial Activity of Benzothiazole Derivatives

| Compound ID | Microbial Strain | MIC (mM) | Reference |

|---|

| 16c | S. aureus | 0.025 |[7] |

IV. Key Signaling Pathways

Nitrobenzothiazole derivatives often exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.

A. VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase in angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[6] Inhibitors based on the nitrobenzothiazole scaffold can block this pathway.

Caption: Inhibition of the VEGFR-2 signaling pathway by a nitrobenzothiazole derivative.

B. JNK Stress-Activated Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are activated by cellular stress and are involved in regulating apoptosis and inflammation.[9] Allosteric inhibitors derived from a nitrothiazole-thio-benzothiazole scaffold can modulate this pathway.

Caption: Allosteric inhibition of the JNK signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]

- 9. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

5-Nitrobenzothiazole: A Versatile Scaffold for Pharmaceutical Innovation

Application Note & Protocols for Researchers

The 5-nitrobenzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a crucial building block for the development of a diverse range of therapeutic agents. The presence of the nitro group, a strong electron-withdrawing feature, significantly influences the electronic properties of the benzothiazole ring system, often enhancing the biological activity of its derivatives. This document provides an overview of the applications of 5-nitrobenzothiazole derivatives, with a focus on their anticancer and antimicrobial properties, and includes detailed protocols for their synthesis and biological evaluation.

Therapeutic Applications of 5-Nitrobenzothiazole Derivatives

Derivatives of 5-nitrobenzothiazole, particularly 2-amino-5-nitrobenzothiazole, have been extensively investigated for their potential as:

-

Anticancer Agents: These compounds have demonstrated significant cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are believed to involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.[1]

-

Antimicrobial Agents: The 5-nitrobenzothiazole scaffold is a key component in the development of novel antibacterial and antifungal compounds. These derivatives have shown efficacy against a range of pathogens, including drug-resistant strains.

-

Antiparasitic Agents: Nitrothiazole-containing compounds have been a subject of interest for their activity against various parasites.[2]

Quantitative Biological Activity

The following tables summarize the in vitro biological activity of various pharmaceutical compounds derived from or structurally related to 5-nitrobenzothiazole.

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound ID/Description | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Sulphonamide-based BTA 40 | MCF-7 | Breast Adenocarcinoma | 34.5 | [3] |

| HeLa | Cervical Cancer | 44.15 | [3] | |

| MG63 | Osteosarcoma | 36.1 | [3] | |

| Pyridine containing pyrimidine derivative 34 | Colo205 | Colorectal Adenocarcinoma | 5.04 | [3] |

| U937 | Histiocytic Lymphoma | 13.9 | [3] | |

| MCF-7 | Breast Adenocarcinoma | 30.67 | [3] | |

| A549 | Lung Carcinoma | 30.45 | [3] | |

| Nitrophenyl sulphonamide based methylsulfonyl benzothiazole 38 | HeLa | Cervical Cancer | 0.22 | [3] |

| ter-Butyl sulphonamide based methylsulfonyl benzothiazole 39 | HeLa | Cervical Cancer | 0.6 | [3] |

| 3,5-bis-trifluoromethylphenylurea 8 | ACHN | Renal Cancer | 0.542 | [3] |

| A-498 | Kidney Carcinoma | 1.02 | [3] | |

| Nitro-substituted Compound A | HepG2 | Hepatocellular Carcinoma | 56.98 (24h), 38.54 (48h) | [1] |

Table 2: Antibacterial Activity of Nitro-Substituted Benzothiazole Derivatives

| Compound ID | Microorganism | Activity Metric | Concentration | Result | Reference |

| N-01 | Pseudomonas aeruginosa | Zone of Inhibition | 50 µg/ml & 100 µg/ml | Potent Activity | |

| K-06 | Pseudomonas aeruginosa | Zone of Inhibition | 50 µg/ml & 100 µg/ml | Potent Activity | |

| K-08 | Pseudomonas aeruginosa | Zone of Inhibition | 50 µg/ml & 100 µg/ml | Potent Activity |

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of 2-Amino-5-nitrobenzothiazole

This protocol describes a common method for the synthesis of 2-amino-5-nitrobenzothiazole, a key intermediate.

Materials:

-

2,4-Dinitrochlorobenzene

-

Thiourea

-

Pyridine

-

Water

Procedure:

-

A solution of 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of pyridine is prepared in a round-bottom flask.

-

The mixture is heated to boiling under a reflux condenser with stirring for 3 hours.

-

After cooling, the reaction mixture is thoroughly stirred with 500 ml of water.

-

The resulting solid is filtered off with suction, washed with water, and dried.

-

The crude 2-amino-5-nitrobenzothiazole is obtained and can be further purified by recrystallization.[4]

Protocol 2: Synthesis of Nitro-Substituted Benzothiazole Derivatives (General)

This protocol outlines a general procedure for synthesizing further derivatives from a substituted aniline.

Materials:

-

3-chloro-4-nitro-aniline

-

Potassium thiocyanate

-

Bromine

-

Glacial acetic acid

-

Ammonia

Procedure:

-

3-chloro-4-nitro-aniline is reacted with potassium thiocyanate in the presence of bromine in glacial acetic acid under controlled temperature.

-